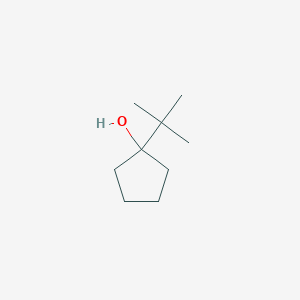
Cyclopentanol, 1-(1,1-dimethylethyl)-
Descripción general
Descripción
“Cyclopentanol, 1-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C9H18O . It is a derivative of cyclopentanol, where a tert-butyl group (1,1-dimethylethyl) is attached to the cyclopentanol molecule .
Synthesis Analysis
The synthesis of cyclopentanol derivatives can be achieved through various methods. One common method involves the reduction of cyclopentanone using sodium borohydride . Another popular method involves the hydrogenation of cyclopentene in the presence of a metal catalyst such as palladium or platinum .Molecular Structure Analysis
The molecular structure of “Cyclopentanol, 1-(1,1-dimethylethyl)-” consists of a cyclopentane ring with a hydroxyl group and a tert-butyl group attached . The presence of these groups influences the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
“Cyclopentanol, 1-(1,1-dimethylethyl)-” is predicted to have a boiling point of 177.7±8.0 °C and a density of 0.945±0.06 g/cm3 . The presence of the hydroxyl group also influences its solubility and reactivity .Aplicaciones Científicas De Investigación
Reactivity and Stability : Cyclopentanol derivatives demonstrate specific reactivity patterns due to their structural characteristics. For instance, 1-(trichloromethyl)cyclopentanol shows limited reactivity in certain conditions due to steric hindrance, highlighting the influence of molecular structure on chemical reactions (Kuryleva & Khairullin, 1965).
Catalysis and Synthesis : These compounds are involved in catalytic processes and synthesis reactions. An example is the palladium(II)-catalyzed ring expansion of 1-alkenyl cyclopentanol, illustrating the potential for creating complex organic structures (Martínez et al., 2005).
Kinetic and Mechanism Studies : Studies on the kinetics and mechanisms of reactions involving cyclopentanol derivatives offer insights into their chemical behavior. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions reveals the degradation pathways and products, which is crucial for understanding its stability and reactivity (Roy, 1995).
Thermodynamics : Investigations into the thermodynamic properties of cyclopentanol and its derivatives, such as methylcyclopentane, provide essential data for understanding their behavior under different temperatures and conditions (Mccullough et al., 1959).
Spectroscopy Studies : Spectroscopic studies, such as NMR, offer detailed insights into the structure and electronic properties of cyclopentanol derivatives. This is crucial for characterizing these compounds and understanding their interactions in various chemical environments (Roberts et al., 1971).
Combustion and Fuel Research : Cyclopentanol is being studied as a biofuel additive due to its high resistance to auto-ignition. Research in this area focuses on understanding its combustion characteristics and potential as a renewable energy source (Chen et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-tert-butylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)9(10)6-4-5-7-9/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXUFCWQCJUCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463630 | |
| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanol, 1-(1,1-dimethylethyl)- | |
CAS RN |
69745-48-8 | |
| Record name | Cyclopentanol, 1-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



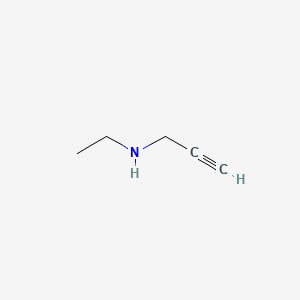
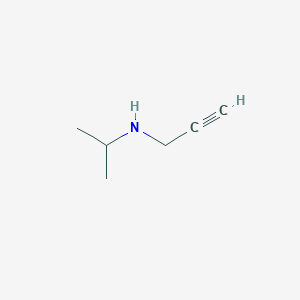
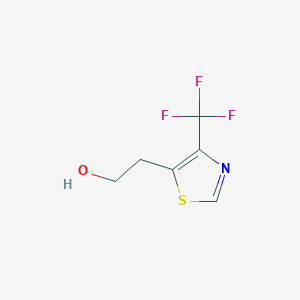


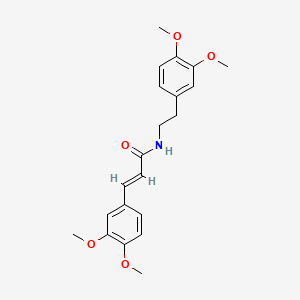
![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)


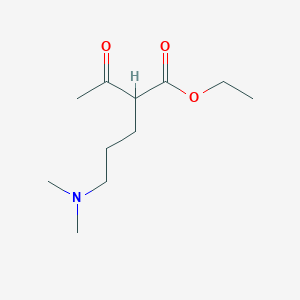
![4-nitro-N-[(Z)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B3056172.png)
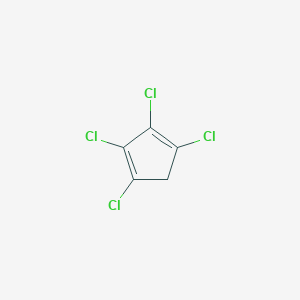
![1-[2-(Methylsulfanyl)ethyl]urea](/img/structure/B3056174.png)
![{2-[3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-5-chlorophenyl}(phenyl)methanone](/img/structure/B3056175.png)